ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
Description
Ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 4-fluorophenyl group at position 1, an isopropyl group at position 4, and an acetoxy ester moiety at position 4. Its structure is typically confirmed via X-ray crystallography using tools like SHELX, which is widely employed for small-molecule refinement and structural determination .
Properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c1-4-26-15(24)10-22-18(25)17-14(16(21-22)11(2)3)9-20-23(17)13-7-5-12(19)6-8-13/h5-9,11H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVNHWXFLZPKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a new derivative of pyridazin-3(2H)-one
Biological Activity
Ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate (CAS: 946253-60-7) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and related pyrazolo[3,4-d]pyridazinone derivatives.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 946253-60-7 |
| Molecular Formula | C₁₈H₁₉FN₄O₃ |
| Molecular Weight | 358.4 g/mol |
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes that typically include the formation of the pyrazolo[3,4-d]pyridazine core followed by acylation with ethyl acetate. Various derivatives have been synthesized to explore their biological activity further.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyridazinone class exhibit significant anticancer properties. For instance, a study highlighted that certain derivatives demonstrated potent inhibition of fibroblast growth factor receptors (FGFRs), which are critical in various cancers. Specifically:
- Compound 10h showed an IC50 value of 114.5 nmol/L against FGFR1 and exhibited a tumor growth inhibition (TGI) of 91.6% in xenograft models at a dosage of 50 mg/kg .
Kinase Inhibition
The biological evaluation of pyrazolo[3,4-d]pyridazinones has revealed their potential as kinase inhibitors. The structure-activity relationship studies indicate that modifications to the core structure can enhance selectivity and potency against specific kinases:
- Hydrogen Bonding : The interaction between the pyridazinone moiety and amino acid residues in the kinase active site is crucial for activity.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity .
Study on FGFR Inhibition
A detailed investigation into the FGFR inhibitory activity of various pyrazolo[3,4-d]pyridazinone derivatives was conducted:
| Compound | IC50 (nmol/L) | TGI (%) at 50 mg/kg |
|---|---|---|
| Compound 10h | 114.5 | 91.6 |
| Compound 1 | Not specified | Moderate efficacy |
This study emphasized the importance of structural modifications in achieving desired biological effects, particularly in targeting cancer pathways.
Antiviral Activity
Another area of exploration includes the antiviral properties against Zika virus strains. Pyrazolo[3,4-d]pyridazine derivatives were evaluated for their efficacy against viral replication:
| Compound | Viral Strain | Activity Level |
|---|---|---|
| Compound A | Zika MR766 | Significant |
These findings suggest that similar scaffolds may exhibit broad-spectrum antiviral activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The pyrazolo[3,4-d]pyridazine scaffold is structurally distinct from other fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[1,2-b]pyridazines. For example:
- Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2–10 in ) feature a pyrimidine ring fused to pyrazole, often substituted with thioxo or phenacyl groups. These compounds are synthesized via reactions with phenacyl chloride, yielding derivatives with varying electronic properties depending on substituents .
- Pyrrolo[1,2-b]pyridazines , as seen in a 2024 patent (), incorporate a pyrrole ring fused to pyridazine. Substituents like difluoro-iodophenyl and ester groups in such analogs highlight the role of halogenation in modulating reactivity and binding affinity .
Key Difference : The pyrazolo[3,4-d]pyridazine core in the target compound may offer distinct electronic and steric properties compared to pyrimidine- or pyrrole-fused analogs, influencing solubility and target interactions.
Substituent Effects
Table 1: Substituent Comparison of Selected Analogs
- Fluorine Substituents : The 4-fluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability, a trait shared with difluoro-substituted pyrrolo-pyridazines . Fluorination is a common strategy to reduce oxidative metabolism in drug design.
- Ester Groups : The acetoxy ester in both the target compound and pyrrolo-pyridazine derivatives may serve as a prodrug moiety, improving oral bioavailability through hydrolysis in vivo.
Q & A
Basic: What are the key considerations for synthesizing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions starting with the construction of the pyrazolo[3,4-d]pyridazin core, followed by functionalization of substituents like the 4-fluorophenyl and isopropyl groups. Key considerations include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution reactions, improving regioselectivity .
- Catalysts: Transition-metal catalysts (e.g., Pd) may be required for cross-coupling steps to introduce aromatic substituents .
- Temperature control: Exothermic reactions (e.g., cyclization steps) require precise temperature modulation to avoid side products .
Yield optimization relies on iterative adjustments to these parameters, validated via HPLC purity checks .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR spectroscopy: H and C NMR confirm regiochemistry of the pyrazolo core and substituent positions. Fluorine’s electron-withdrawing effects split signals in the aromatic region .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
- X-ray crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Substituent variation: Systematically replace the 4-fluorophenyl group with electron-deficient (e.g., trifluoromethyl) or bulky (e.g., tert-butyl) groups to assess impacts on target binding .
- Bioisosteric replacements: Swap the isopropyl group with cyclopropyl to evaluate effects on lipophilicity and metabolic stability .
- Pharmacophore mapping: Use docking simulations to identify critical hydrogen-bonding interactions between the pyridazinone moiety and kinase ATP-binding pockets .
Advanced: How should researchers address contradictions in pharmacological data between in vitro and in vivo studies?
Answer:
- Bioavailability analysis: Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .
- Formulation adjustments: Introduce solubilizing agents (e.g., PEG) or prodrug strategies to enhance oral absorption .
- Orthogonal assays: Validate in vitro results using alternative cell lines or primary cells to rule out model-specific artifacts .
Advanced: What computational methods are suitable for predicting binding affinity with kinase targets?
Answer:
- Molecular dynamics (MD) simulations: Model interactions between the pyridazinone core and conserved kinase residues (e.g., hinge region) over 100-ns trajectories .
- Free-energy perturbation (FEP): Quantify binding energy changes caused by substituent modifications .
- Pharmacophore-based virtual screening: Prioritize analogs with optimal steric and electronic complementarity to kinase active sites .
Advanced: How can the synthetic route be optimized for scalability without compromising purity?
Answer:
- Flow chemistry: Implement continuous-flow systems for high-risk steps (e.g., exothermic cyclization) to improve safety and reproducibility .
- Green solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact and simplify purification .
- Process analytical technology (PAT): Use inline FTIR to monitor reaction progress and automate endpoint detection .
Basic: What are the hypothesized biological targets based on structural analogs?
Answer:
- Kinase inhibition: Analogous pyrazolo-pyridazines inhibit ABL1, BRAF, or JAK2 kinases via ATP-binding site competition .
- Anti-inflammatory activity: Fluorinated derivatives modulate COX-2 or NF-κB pathways, validated via IL-6 suppression assays .
Advanced: What strategies resolve regioselectivity challenges during pyrazolo[3,4-d]pyridazin core synthesis?
Answer:
- Directing groups: Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the desired position .
- Microwave-assisted synthesis: Enhance reaction kinetics to favor thermodynamically stable regioisomers .
- DFT calculations: Predict regioselectivity trends by comparing activation energies of competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
